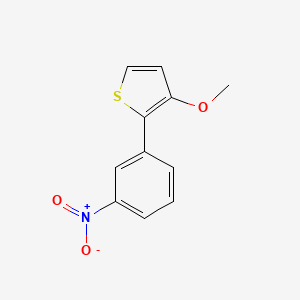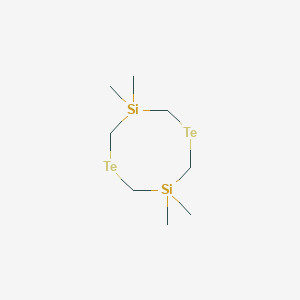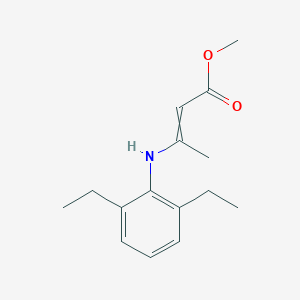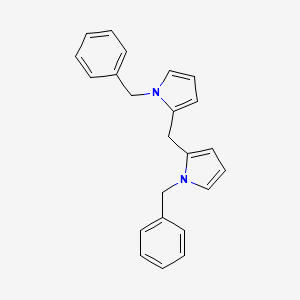
C25H17BrClN3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H17BrClN3O3 is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H17BrClN3O3 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic route can vary, but it generally includes reactions such as halogenation, nitration, and condensation. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process. Environmental and safety considerations are also paramount, with measures in place to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
C25H17BrClN3O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include a range of derivatives with different functional groups and properties.
Scientific Research Applications
C25H17BrClN3O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving biological systems, such as enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which C25H17BrClN3O3 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
C25H17BrClN3O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The differences in chemical properties, reactivity, and applications can provide insights into the distinct advantages of This compound .
List of Similar Compounds
C24H16BrClN3O3: A compound with a similar structure but one less carbon atom.
C25H17BrClN2O3: A compound with a similar structure but one less nitrogen atom.
C25H17BrClN3O2: A compound with a similar structure but one less oxygen atom.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H17BrClN3O3 |
|---|---|
Molecular Weight |
522.8 g/mol |
IUPAC Name |
3-benzoyl-1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C25H17BrClN3O3/c1-14-18(27)8-5-9-19(14)29-24(32)20-21(23(31)15-6-3-2-4-7-15)28-30(22(20)25(29)33)17-12-10-16(26)11-13-17/h2-13,20,22H,1H3 |
InChI Key |
YNWQZIVVYMLXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(C2=O)N(N=C3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)


![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)

methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)


